molecular formula C13H20N2O2 B12947225 Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12947225
M. Wt: 236.31 g/mol
InChI Key: ZXJARSPUEFQPRM-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction can be catalyzed by Co(II)-based metalloradical catalysis . Another method involves the use of catalytic hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound often employs green and chemoselective methods. For example, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent has been demonstrated to be effective under mild, environment-friendly conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific cyano and tert-butyl groups, which confer distinct chemical properties and reactivity. These features make it particularly useful in selective chemical reactions and as a precursor for synthesizing more complex molecules.

Biological Activity

Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 956004-44-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antitumor effects and mechanisms of action.

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O₂
Molecular Weight236.31 g/mol
LogP2.34
PSA (Polar Surface Area)53.33 Ų

Research indicates that compounds containing the azabicyclo[3.1.0]hexane framework, such as this compound, may interact with various cellular pathways involved in tumor proliferation and apoptosis. Specifically, these compounds have been shown to affect:

  • Cell Cycle Dynamics : Studies have demonstrated that these compounds can induce cell cycle arrest in cancer cell lines, particularly in the SubG1 phase, indicating a potential for apoptosis induction .
  • Apoptotic Pathways : The compounds may influence key apoptotic proteins, including p53 and MDM2, which are critical in regulating cell survival and death pathways in cancer cells .

Antitumor Activity

In vitro studies have evaluated the antiproliferative effects of related azabicyclo compounds against various cancer cell lines:

  • Cell Lines Tested :
    • Human erythroleukemia (K562)
    • T lymphocyte (Jurkat)
    • Cervical carcinoma (HeLa)
    • Mouse colon carcinoma (CT26)
  • Results :
    • Compounds showed IC₅₀ values ranging from 4.2 to 24.1 μM across different cell lines.
    • Notably, a significant reduction in viable HeLa and CT26 cells was observed after treatment with specific derivatives, with viability dropping from approximately 89% to as low as 15% for the most effective compounds .

Study 1: Antiproliferative Effects

In a study investigating a series of heterocyclic compounds similar to this compound:

  • Findings : The most potent compounds led to significant morphological changes in HeLa cells, including the loss of actin filament integrity and decreased motility.
  • Mechanism : The study suggested that these changes are linked to the induction of apoptosis and disruption of cytoskeletal dynamics .

Study 2: In Vivo Tumor Growth Dynamics

Preliminary in vivo experiments on Balb/C mice indicated that the administration of related azabicyclo compounds could significantly inhibit tumor growth dynamics compared to control groups, suggesting potential therapeutic applications in oncology .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-7-8-10(9(15)6-14)13(8,4)5/h8-10H,7H2,1-5H3

InChI Key

ZXJARSPUEFQPRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C#N)C

Origin of Product

United States

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